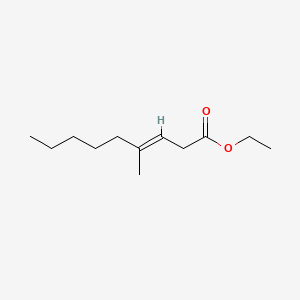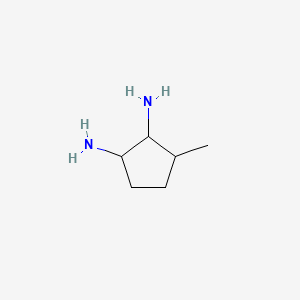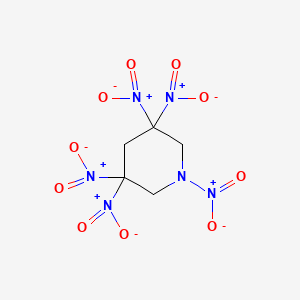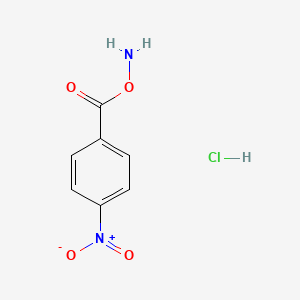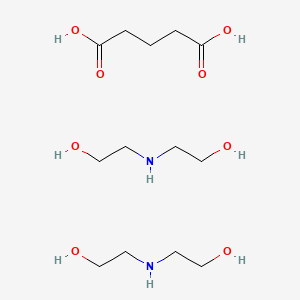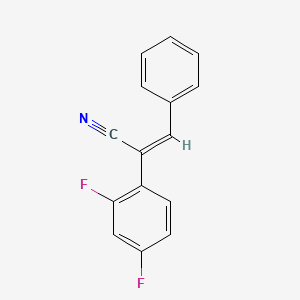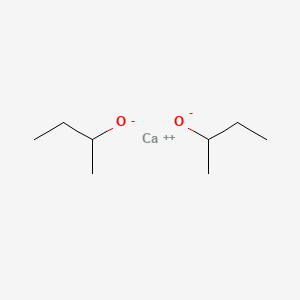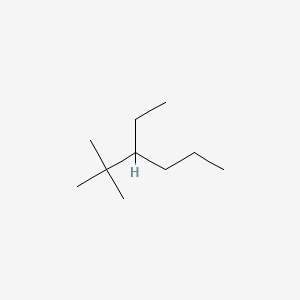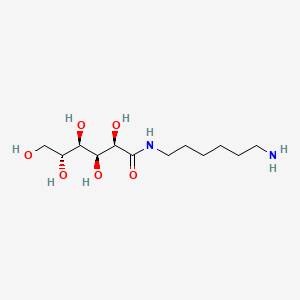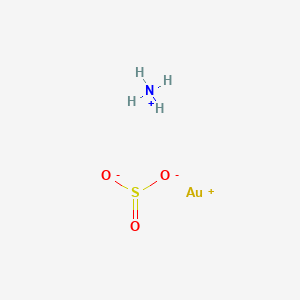
3-Dodecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dodecenal is an organic compound with the molecular formula C₁₂H₂₂O . It is a colorless liquid with a strong, citrus-like odor, commonly used as a fragrance ingredient in cosmetics and personal care products due to its pleasant scent and ability to mask unpleasant odors . The compound exists in two stereoisomeric forms: (E)-3-Dodecenal and (Z)-3-Dodecenal .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Dodecenal can be synthesized through various organic reactions. One common method involves the hydroformylation of 1-dodecene, followed by dehydration to form the aldehyde. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dodecane using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dodecanoic acid.
Reduction: The compound can be reduced to 3-dodecenol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: 3-Dodecenol.
Substitution: Various substituted dodecenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Dodecenal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Employed as a fragrance ingredient in cosmetics and personal care products.
Mecanismo De Acción
The mechanism by which 3-Dodecenal exerts its effects varies depending on its application:
Fragrance: The compound interacts with olfactory receptors in the nose, triggering a sensory response that is perceived as a citrus-like odor.
Antimicrobial: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Pheromone Signaling: In insects, it binds to specific receptors, triggering behavioral responses such as mating or aggregation.
Comparación Con Compuestos Similares
3-Dodecanal: Similar structure but lacks the double bond.
3-Dodecenol: The alcohol counterpart of 3-Dodecenal.
Dodecanoic Acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its double bond in the carbon chain, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts .
Propiedades
Número CAS |
76595-72-7 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(E)-dodec-3-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9+ |
Clave InChI |
HBBONAOKVLYWBI-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CC=O |
SMILES canónico |
CCCCCCCCC=CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


